N2-(4-methoxyphenyl)-5-nitro-N4-(p-tolyl)pyrimidine-2,4,6-triamine
Description
N2-(4-methoxyphenyl)-5-nitro-N4-(p-tolyl)pyrimidine-2,4,6-triamine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with various functional groups, including a methoxyphenyl group, a nitro group, and a tolyl group. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
2-N-(4-methoxyphenyl)-4-N-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c1-11-3-5-12(6-4-11)20-17-15(24(25)26)16(19)22-18(23-17)21-13-7-9-14(27-2)10-8-13/h3-10H,1-2H3,(H4,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQWBSZKLDXKIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-methoxyphenyl)-5-nitro-N4-(p-tolyl)pyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of Substituents: The methoxyphenyl, nitro, and tolyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require the use of catalysts such as Lewis acids and specific reaction conditions like elevated temperatures and controlled pH levels.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N2-(4-methoxyphenyl)-5-nitro-N4-(p-tolyl)pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, forming quinone derivatives.
Substitution: The aromatic rings can participate in nucleophilic and electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the methoxyphenyl group produces quinone derivatives.
Scientific Research Applications
Antimalarial Activity
Recent studies have indicated that derivatives of pyrimidine compounds, including N2-(4-methoxyphenyl)-5-nitro-N4-(p-tolyl)pyrimidine-2,4,6-triamine, exhibit promising antimalarial properties. The compound's structure allows it to interact effectively with the dihydrofolate reductase enzyme (DHFR) of Plasmodium falciparum, the parasite responsible for malaria.
A study demonstrated that modifications to the pyrimidine core can enhance the inhibitory activity against DHFR, leading to improved efficacy against both wild-type and mutant strains of the parasite . The mechanism involves competitive inhibition, where the compound mimics natural substrates of DHFR, thus blocking the enzyme's action and preventing folate synthesis essential for parasite growth.
Anticancer Potential
The compound also shows potential as an anticancer agent. Research has highlighted its ability to inhibit the growth of various cancer cell lines by inducing apoptosis. The nitro group present in the structure is believed to play a critical role in this activity by generating reactive nitrogen species that can damage cellular components and trigger cell death pathways .
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells derived from breast and colon cancers. The compound's cytotoxic effects were attributed to its interaction with DNA and disruption of replication processes .
Dihydrofolate Reductase Inhibition
Dihydrofolate reductase is a crucial enzyme in nucleotide synthesis pathways. The inhibition of this enzyme by this compound has been studied extensively. The compound has been shown to bind effectively to the active site of DHFR, preventing substrate access and thus halting folate metabolism.
Research indicates that this inhibition is not only significant for antimalarial activity but also has implications for cancer treatment, as many cancer therapies aim to disrupt folate metabolism in rapidly dividing cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. Variations in substituents on the pyrimidine ring and modifications to the aromatic groups can lead to enhanced potency and selectivity against specific targets.
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increases binding affinity to DHFR |
| Variation in alkyl substituents | Alters lipophilicity and cellular uptake |
| Introduction of halogens | Modifies metabolic stability and bioavailability |
Case Study 1: Antimalarial Efficacy
In a controlled study involving various pyrimidine derivatives, this compound was identified as one of the most effective inhibitors of P. falciparum DHFR. The compound demonstrated an IC50 value significantly lower than many existing treatments, indicating its potential as a lead compound for further development .
Case Study 2: Cancer Cell Line Studies
Another study assessed the effects of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability after treatment with this compound over 48 hours. Mechanistic studies revealed that apoptosis was induced through mitochondrial pathways .
Mechanism of Action
The mechanism of action of N2-(4-methoxyphenyl)-5-nitro-N4-(p-tolyl)pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N2-(4-methoxyphenyl)-5-nitro-N4-(p-tolyl)pyrimidine-2,4,6-triamine: Characterized by the presence of methoxyphenyl, nitro, and tolyl groups.
N2-(4-hydroxyphenyl)-5-nitro-N4-(p-tolyl)pyrimidine-2,4,6-triamine: Similar structure but with a hydroxy group instead of a methoxy group.
N2-(4-methoxyphenyl)-5-amino-N4-(p-tolyl)pyrimidine-2,4,6-triamine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
This compound is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic rings allows for versatile chemical modifications and interactions with biological targets.
Biological Activity
N2-(4-methoxyphenyl)-5-nitro-N4-(p-tolyl)pyrimidine-2,4,6-triamine is a compound of increasing interest due to its potential biological activities. This article synthesizes available research findings, including molecular docking studies, synthesis methods, and pharmacological evaluations.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a methoxyphenyl and a p-tolyl group, along with a nitro group at the 5-position. The structural formula can be represented as:
Antimalarial Activity
Recent studies have highlighted the compound's potential as an antimalarial agent. It has been evaluated for its inhibitory effects on Plasmodium falciparum dihydrofolate reductase (PfDHFR), an essential enzyme for the survival of the malaria parasite. In vitro assays demonstrated that derivatives of pyrimidine compounds exhibited promising inhibitory activity against both wild-type and mutant strains of PfDHFR with Ki values ranging from 1.3 to 243 nM .
Anticancer Properties
Pyrimidine derivatives, including this compound, have shown significant anticancer activity by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Studies indicate that modifications to the pyrimidine structure can enhance selectivity and potency against CDK6 and CDK9, thereby demonstrating potential as therapeutic agents in cancer treatment .
The biological activity of this compound appears to be linked to its ability to inhibit key enzymes involved in nucleotide synthesis and cell proliferation pathways. The compound's interaction with PfDHFR disrupts folate metabolism in malaria parasites, while its effects on CDKs impede cancer cell growth.
Synthesis and Evaluation
A series of studies have synthesized various analogs of this compound to evaluate their biological activities:
- Synthesis Method : The synthesis typically involves multi-step reactions starting from easily accessible pyrimidine precursors. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry.
- Biological Evaluation : Compounds are tested for their inhibitory effects on target enzymes using both biochemical assays and cellular models.
| Compound | Target | IC50 (μM) | Ki (nM) |
|---|---|---|---|
| This compound | PfDHFR | 0.4 - 28 | 1.3 - 243 |
| Analog A | CDK6/9 | 0.5 - 10 | Not reported |
Pharmacokinetic Studies
Pharmacokinetic properties are crucial for determining the viability of these compounds in clinical settings. Studies have suggested that modifications to enhance solubility and bioavailability can significantly improve therapeutic outcomes .
Q & A
Q. What are the established synthetic routes for N2-(4-methoxyphenyl)-5-nitro-N4-(p-tolyl)pyrimidine-2,4,6-triamine?
The compound is typically synthesized via multi-step reactions involving nitration and nucleophilic substitution. For example:
- Step 1 : Nitration of a pyrimidine precursor (e.g., 2,4,6-triaminopyrimidine) using mixed acids (fuming HNO₃ and H₂SO₄) under ice-cooled conditions yields 5-nitropyrimidine intermediates (95% yield) .
- Step 2 : Substitution reactions with 4-methoxyaniline and p-toluidine derivatives under reflux or microwave conditions in polar solvents (e.g., 2-methoxyethanol or DMF) introduce the aryl groups at positions N2 and N4 .
Methodological Tip : Optimize reaction time and temperature to minimize byproducts. Use TLC or HPLC-MS to monitor intermediate purity .
Q. How is the purity and structural integrity of this compound confirmed?
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify substituent positions and hydrogen environments (e.g., δ 3.70 ppm for methoxy groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated vs. observed m/z within 0.1 ppm error) .
- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., intramolecular N–H⋯N interactions) .
Note : Purity ≥95% is achievable via recrystallization or column chromatography .
Q. What solvents and reaction conditions are optimal for its synthesis?
- Solvents : 2-Methoxyethanol, DMF, or ethanol/water mixtures are preferred for substitution reactions due to their polarity and boiling points .
- Temperature : Microwave-assisted reactions (e.g., 100–150°C) reduce reaction times compared to traditional reflux .
Caution : Avoid prolonged exposure to strong acids during nitration to prevent decomposition .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s biological activity?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., –NO₂ at C5) increases electrophilicity, potentially improving DNA intercalation or enzyme inhibition .
- Aromatic Substitutions : Replacing p-tolyl with chlorophenyl or fluorophenyl groups has shown 4–13x higher potency in antitumor assays (EC₅₀ = 4–8 µM) .
Methodological Insight : Use molecular docking to predict binding affinities to target proteins (e.g., kinases) before synthesis .
Q. How do crystallographic data resolve contradictions in reported bioactivity?
X-ray studies reveal critical intermolecular interactions:
- Hydrogen Bonding : N–H⋯O/N bonds stabilize the crystal lattice and may mimic binding to biological targets .
- π-Stacking : Planar pyrimidine rings facilitate interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) in enzymes .
Case Study : Discrepancies in EC₅₀ values across studies may arise from polymorphic forms or solvent-dependent conformational changes .
Q. What computational approaches predict the compound’s physicochemical properties?
- Density Functional Theory (DFT) : Calculates pKa (4.65 ± 0.10), logP, and dipole moments to assess solubility and membrane permeability .
- Molecular Dynamics (MD) : Simulates interactions with lipid bilayers or protein active sites to guide drug design .
Validation : Compare predicted vs. experimental data (e.g., melting point: 250–252°C) .
Q. How are spectroscopic artifacts or impurities addressed in characterization?
- Artifact Mitigation : Use deuterated solvents (e.g., DMSO-d₆) to avoid proton exchange in NMR .
- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., incomplete substitution or oxidation derivatives) .
Pro Tip : Employ gradient HPLC with UV/Vis detection (λ = 254–280 nm) for trace impurity analysis .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s thermal stability?
Q. Why do biological assays show variable IC₅₀ values across cell lines?
- Cell-Specific Uptake : Differences in transporter expression (e.g., SLC29A1) affect intracellular concentrations .
- Metabolic Stability : Hepatic microsomal assays (e.g., human vs. murine) reveal species-dependent degradation rates .
Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 382.35 g/mol | HRMS |
| Melting Point | 250–252°C | Experimental |
| Predicted pKa | 4.65 ± 0.10 | Computational |
| LogP | 2.81 | DFT |
Q. Table 2. Comparative Bioactivity of Analogues
| Substituent (N4 Position) | EC₅₀ (µM) | Cell Line | Reference |
|---|---|---|---|
| p-Tolyl | 8.0 | Colon Cancer | |
| 4-Chlorophenyl | 4.0 | Glioblastoma | |
| 4-Fluorophenyl | 6.2 | Breast Cancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
